CP-96345

Catalog No.
S524374
CAS No.
132746-60-2
M.F
C28H32N2O
M. Wt
412.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CP-96345

CAS Number

132746-60-2

Product Name

CP-96345

IUPAC Name

(2S,3S)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m0/s1

InChI Key

FLNYLINBEZROPL-NSOVKSMOSA-N

SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Solubility

Soluble in DMSO

Synonyms

2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, CP 96,345, CP 96344, CP 96345, CP-96,344, CP-96345

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Isomeric SMILES

COC1=CC=CC=C1CN[C@@H]2[C@@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Description

The exact mass of the compound 2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine is 412.2515 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Biphenyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

CP-96345, also known as (2S,3S)-cis-2-(diphenylmethyl)-N-((2-methoxyphenyl)-methyl)-1-azabicyclo(2.2.2)octan-3-amine, is a potent and selective non-peptide antagonist of the neurokinin-1 receptor (NK-1R). This compound is characterized by its ability to inhibit the actions of substance P, a neuropeptide involved in various physiological processes including pain perception and inflammation. CP-96345 has been widely studied for its pharmacological properties, particularly in the context of neurogenic inflammation and pain management .

The mechanism of action of CP-96345 as a potential hypnotic and sedative agent remains unknown and requires further investigation. Arylcycloalkylamines are thought to exert their effects by interacting with neurotransmitter systems in the brain, particularly the GABAergic system, which promotes relaxation and sleep [].

Due to the limited research available on CP-96345, specific safety concerns and hazard information are not documented. Arylcycloalkylamines can exhibit various toxicities depending on their structure. Generally, these compounds should be handled with caution in a laboratory setting following appropriate safety protocols for organic chemicals [].

Substance P Antagonist

2-(Diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine, also known as CP-96345, is a research compound studied for its potential as a selective antagonist of substance P. Substance P is a neuropeptide involved in pain transmission, inflammation, and other physiological processes []. CP-96345 acts by binding to the neurokinin-1 (NK1) receptor, which is the primary receptor for substance P. By blocking this receptor, CP-96345 could potentially modulate pain signaling and other NK1-mediated functions [].

Typical of amine-containing compounds. Its primary function as a receptor antagonist involves binding to the NK-1 receptor, thereby preventing substance P from exerting its biological effects. The binding affinity of CP-96345 to the NK-1 receptor is significant, with studies demonstrating that it can effectively block substance P-induced responses in animal models . The compound does not readily participate in reactions that would lead to degradation or transformation under standard laboratory conditions, maintaining its structural integrity for therapeutic applications.

The biological activity of CP-96345 primarily revolves around its role as an NK-1 receptor antagonist. Research has shown that it effectively reduces neurogenic inflammation and pain responses mediated by substance P. In animal studies, administration of CP-96345 has resulted in decreased inflammatory responses in models of liver injury induced by bacterial lipopolysaccharides . Additionally, it has been noted to diminish salivary responses triggered by substance P, further supporting its potential use in managing conditions associated with excessive neurogenic inflammation .

The synthesis of CP-96345 involves multi-step organic reactions that typically include the formation of the bicyclic structure and subsequent functionalization to introduce the diphenylmethyl and methoxyphenyl groups. One method described in literature includes the preparation of both enantiomerically pure and radiolabeled forms of CP-96345, which aids in pharmacokinetic studies . The synthesis can be optimized for yield and purity using various purification techniques such as chromatography.

CP-96345 has potential applications in several therapeutic areas due to its ability to modulate pain and inflammation pathways. Its primary applications include:

  • Pain Management: As an NK-1 receptor antagonist, it is being explored for treating chronic pain conditions.
  • Inflammatory Diseases: CP-96345 may be beneficial in managing diseases characterized by excessive inflammation, such as arthritis or inflammatory bowel disease.
  • Neuropsychiatric Disorders: There is ongoing research into its effects on mood disorders where substance P plays a role.

Interaction studies involving CP-96345 have focused on its competitive inhibition of substance P at the NK-1 receptor. These studies have demonstrated that CP-96345 can effectively block both thermal and chemical nociceptive responses when administered intrathecally . Furthermore, it has been shown to influence cytokine production during inflammatory responses, suggesting a broader impact on immune modulation beyond mere receptor antagonism .

Several compounds exhibit similar biological activities as CP-96345 but differ in their chemical structures or mechanisms of action. Notable comparisons include:

Compound NameStructure TypeMechanism of ActionUnique Features
CP-96344Non-peptideNK-1 receptor antagonistStereoisomer of CP-96345 with reduced efficacy
L-733060Non-peptideNK-1 receptor antagonistExhibits different pharmacokinetics compared to CP-96345
GR205171Non-peptideNK-1 receptor antagonistSelective for peripheral NK-1 receptors
AprepitantPeptideNK-1 receptor antagonistApproved for clinical use in nausea prevention

CP-96345 stands out due to its high selectivity for the NK-1 receptor and its robust efficacy in preclinical models compared to other similar compounds. Its unique bicyclic structure contributes to its distinct pharmacological profile, making it a valuable candidate for further research in pain and inflammation management.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

412.251463648 g/mol

Monoisotopic Mass

412.251463648 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W22ILA2I52

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Hypnotics and Sedatives

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Wikipedia

Cp-96345

Dates

Modify: 2023-08-15
1: Willis WD. Role of neurotransmitters in sensitization of pain responses. Ann N Y Acad Sci. 2001 Mar;933:142-56. Review. PubMed PMID: 12000017.
2: Kisara K, Tan-No K, Sakurada T. [Pharmacological profile of sendide, a tachykinin NK-1 receptor antagonist]. Nihon Yakurigaku Zasshi. 1997 Dec;110(6):315-24. Review. Japanese. PubMed PMID: 9503389.
3: Yokota Y. [Peptide receptors]. Tanpakushitsu Kakusan Koso. 1997 Feb;42(3 Suppl):343-8. Review. Japanese. PubMed PMID: 9162969.
4: Gether U, Lowe JA 3rd, Schwartz TW. Tachykinin non-peptide antagonists: binding domain and molecular mode of action. Biochem Soc Trans. 1995 Feb;23(1):96-102. Review. PubMed PMID: 7538956.
5: Lowe JA 3rd, Drozda SE, Snider RM, Longo KP, Zorn SH, Jackson ER, Morrone J, McLean S, Bryce DK, Bordner J, et al. Discovery of CP-96,345 and its characterization in disease models involving substance P. Regul Pept. 1993 Jul 2;46(1-2):20-3. Review. PubMed PMID: 7692490.
6: Henry JL. Participation of substance P in spinal physiological responses to peripheral aversive stimulation. Regul Pept. 1993 Jul 2;46(1-2):138-43. Review. PubMed PMID: 7692482.
7: Dougherty PM, Palecek J, Zorn S, Willis WD. Combined application of excitatory amino acids and substance P produces long-lasting changes in responses of primate spinothalamic tract neurons. Brain Res Brain Res Rev. 1993 May-Aug;18(2):227-46. Review. PubMed PMID: 7687919.

Explore Compound Types